molecular formula C15H16ClNO3 B128295 (S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol CAS No. 189059-58-3

(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

Cat. No.: B128295
CAS No.: 189059-58-3
M. Wt: 293.74 g/mol
InChI Key: PFYJBTBGYMYLPD-CQSZACIVSA-N
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Description

CVL-751, also known as Tavapadon, is a highly selective partial agonist of the dopamine D1 and D5 receptors. It is primarily under development for the treatment of Parkinson’s disease. This compound was initially developed by Pfizer and later acquired by Cerevel Therapeutics. Tavapadon is designed to be an orally bioavailable, once-daily medication that targets dopamine D1 and D5 receptor subtypes to balance motor activity with a favorable tolerability profile .

Scientific Research Applications

CVL-751 has several scientific research applications, including:

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVL-751 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

  • Formation of the pyrimidine ring.
  • Introduction of the trifluoromethyl group.
  • Attachment of the pyridine moiety.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of CVL-751 follows standard pharmaceutical manufacturing practices, including:

Chemical Reactions Analysis

Types of Reactions

CVL-751 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CVL-751 is unique due to its high selectivity for dopamine D1 and D5 receptors and its partial agonist activity. This selectivity allows for targeted modulation of motor pathways, potentially offering a better balance of efficacy and tolerability compared to other dopamine receptor agonists .

Properties

IUPAC Name

(S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYJBTBGYMYLPD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474208
Record name (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189059-58-3
Record name (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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